molecular formula C15H22N2O4S B5889123 N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

Cat. No. B5889123
M. Wt: 326.4 g/mol
InChI Key: YCJSYWIEAIOJLO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, also known as EPM-102 or S-1, is a small molecule compound that has been recently developed as a potential therapeutic agent. This compound has shown promising results in preclinical studies as an anti-cancer drug and has been investigated for its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cancer progression and metastasis. N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been shown to inhibit the activity of several key enzymes, including topoisomerase IIα, which is involved in DNA replication and repair, and protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune response. N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has several advantages and limitations for laboratory experiments. One advantage is that it has shown promising results in preclinical studies as an anti-cancer drug, which makes it a potential candidate for further investigation. Another advantage is that it has a well-defined chemical structure, which makes it easy to synthesize and analyze. However, one limitation is that the mechanism of action of N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide is not fully understood, which makes it difficult to design experiments to investigate its effects. Another limitation is that N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide. One direction is to investigate the mechanism of action of N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide in more detail, in order to better understand its effects on cancer cells and other biological systems. Another direction is to investigate the potential use of N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide in combination with other anti-cancer drugs, in order to enhance its efficacy. Finally, future research could investigate the potential use of N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide in the treatment of other diseases, such as inflammatory disorders.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide involves the reaction of 4-ethoxyaniline with pyrrolidine-2,5-dione to form N-(4-ethoxyphenyl)pyrrolidine-2,5-dione, which is then reacted with methanesulfonyl chloride to form the final product, N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide. The synthesis of N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been reported in several studies, and the purity of the compound has been confirmed using various analytical techniques.

Scientific Research Applications

N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been investigated for its potential use as an anti-cancer drug. Preclinical studies have shown that N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. The anti-cancer activity of N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide is believed to be due to its ability to induce apoptosis, inhibit angiogenesis, and modulate the immune response.

properties

IUPAC Name

N-(4-ethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-21-14-8-6-13(7-9-14)17(22(2,19)20)12-15(18)16-10-4-5-11-16/h6-9H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJSYWIEAIOJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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